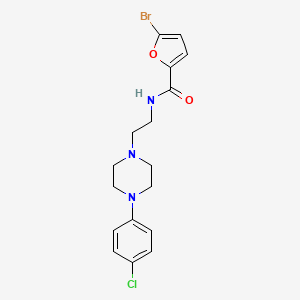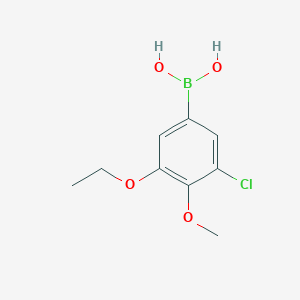
3-Chloro-5-ethoxy-4-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-ethoxy-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BClO4 . It is a boronic acid derivative, which are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group, an ethoxy group, and a methoxy group . The exact 3D structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids, including this compound, are versatile compounds used in various chemical reactions . They are particularly useful in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (230.45), molecular formula (C9H12BClO4), and its physical state (likely solid at room temperature) .Scientific Research Applications
Supramolecular Assemblies
Boronic acids, such as phenylboronic and 4-methoxyphenylboronic acids, play a significant role in the design and synthesis of supramolecular assemblies. These assemblies are created through hydrogen bonds between heteroatoms and boronic acid groups, highlighting their potential in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid provides insights into their chemical behavior and interaction mechanisms, which are critical for designing fluorescence-based sensors and biological probes (Geethanjali, Nagaraja, & Melavanki, 2015).
Corrosion Inhibition
Boronic acid derivatives are investigated for their corrosion inhibition properties, showcasing their potential in protecting metals from corrosion in acidic environments. This application is critical in materials science, particularly in extending the lifespan of metal-based structures and components (Bentiss et al., 2009).
Properties
IUPAC Name |
(3-chloro-5-ethoxy-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5,12-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQJVJDELKQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
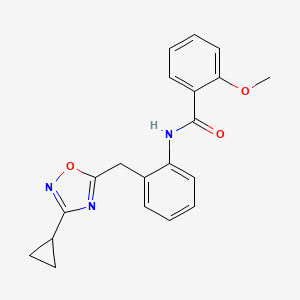
![1-(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2657792.png)
![3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2657793.png)
![2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2657796.png)
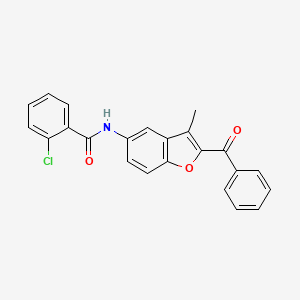
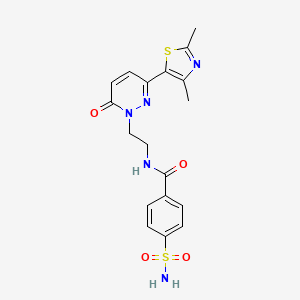
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2657799.png)


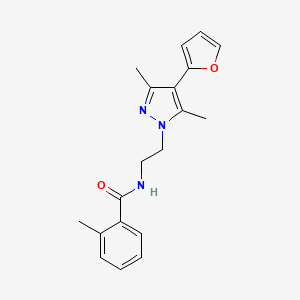
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2657804.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2657807.png)
